

An In-Depth Technical Guide to 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

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Compound of Interest

Compound Name: 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

Cat. No.: B091990

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **1-Allyl-3-(2-hydroxyethyl)-2-thiourea**. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics and potential applications.

Molecular Structure and Properties

1-Allyl-3-(2-hydroxyethyl)-2-thiourea is an organic compound featuring an allyl group, a hydroxyethyl group, and a thiourea core. This unique combination of functional groups imparts specific chemical and physical properties that make it a molecule of interest in various scientific fields.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
CAS Number	105-81-7	[1]
Molecular Formula	C6H12N2OS	[1]
Molecular Weight	160.24 g/mol	
Appearance	White crystalline powder	[1]
Melting Point	76-78 °C	
Canonical SMILES	C=CCNC(=S)NCCO	[1]
InChI Key	VUVPNTYTOUGMDG-UHFFFAOYSA-N	[1]

While a specific crystal structure for **1-Allyl-3-(2-hydroxyethyl)-2-thiourea** is not publicly available, analysis of its constituent functional groups and related thiourea derivatives allows for the prediction of its structural characteristics. The molecule possesses hydrogen bond donors (N-H and O-H groups) and acceptors (C=S and O groups), suggesting the potential for complex intermolecular interactions in the solid state.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **1-Allyl-3-(2-hydroxyethyl)-2-thiourea**. Although detailed spectral data is not widely published, typical chemical shifts and vibrational frequencies for its functional groups can be predicted.

Table 2: Predicted Spectroscopic Data

Spectroscopy	Functional Group	Predicted Chemical Shift / Wavenumber
¹ H NMR	Allyl (CH=CH ₂)	5.0 - 6.0 ppm
Allyl (CH ₂ -N)	3.8 - 4.2 ppm	
Hydroxyethyl (N-CH ₂)	3.4 - 3.8 ppm	
Hydroxyethyl (CH ₂ -OH)	3.6 - 4.0 ppm	
N-H	Variable, broad	
O-H	Variable, broad	
¹³ C NMR	C=S	180 - 190 ppm
Allyl (CH=CH ₂)	130 - 140 ppm	
Allyl (CH=CH ₂)	115 - 125 ppm	
Allyl (CH ₂ -N)	45 - 55 ppm	
Hydroxyethyl (N-CH ₂)	40 - 50 ppm	
Hydroxyethyl (CH ₂ -OH)	60 - 70 ppm	
FTIR	N-H stretch	3200 - 3400 cm ⁻¹
O-H stretch	3200 - 3600 cm ⁻¹ (broad)	
C-H stretch (sp ² , sp ³)	2850 - 3100 cm ⁻¹	
C=C stretch	1640 - 1680 cm ⁻¹	
C=S stretch	1050 - 1250 cm ⁻¹	

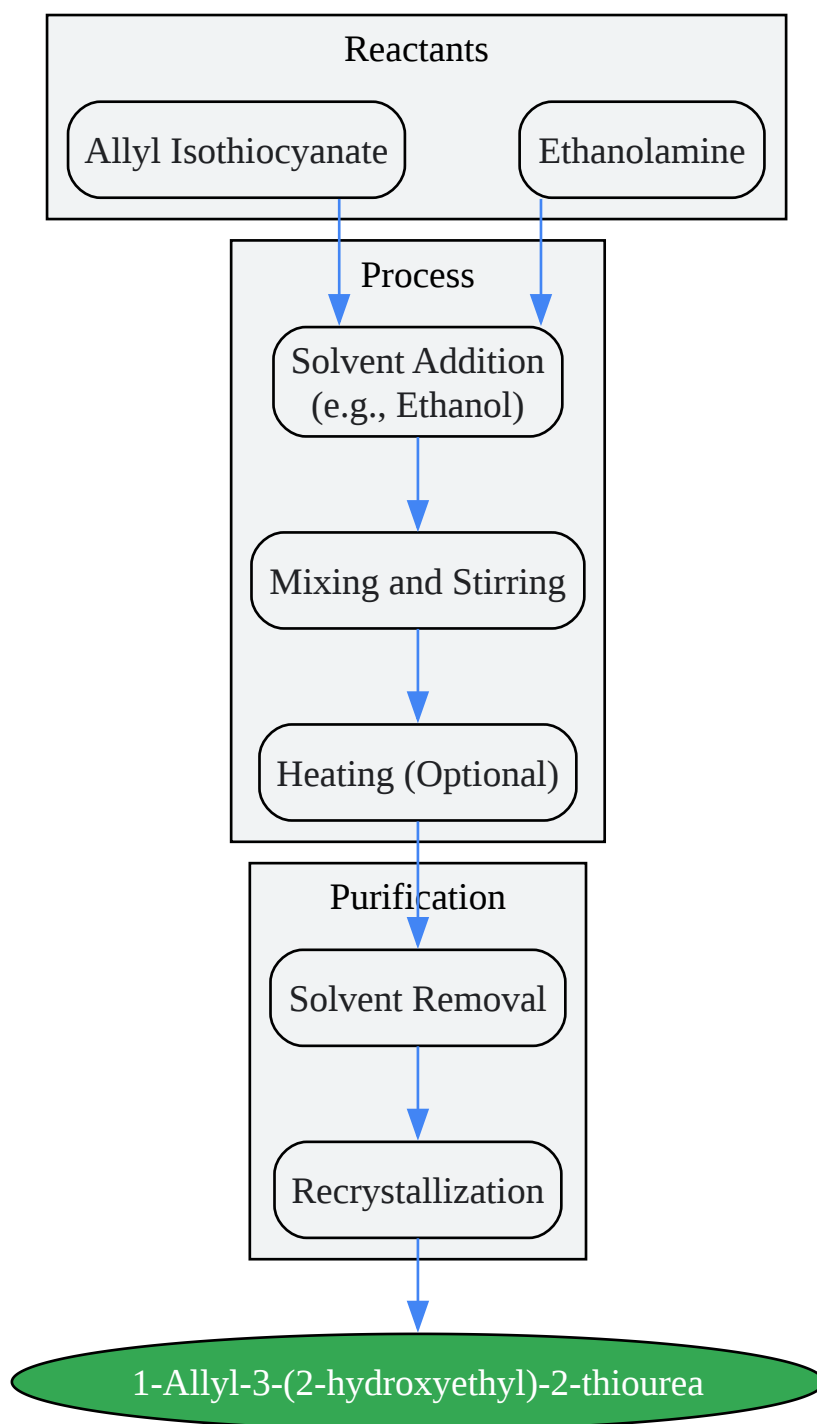
Experimental Protocols

Synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

A plausible and commonly employed method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For the target molecule, this would involve the reaction of allyl isothiocyanate with ethanolamine.

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.
- **Addition of Amine:** To the stirred solution, add ethanolamine (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
- **Reaction Conditions:** The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of 2-12 hours, depending on the solvent and temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure **1-Allyl-3-(2-hydroxyethyl)-2-thiourea** as a white crystalline solid.



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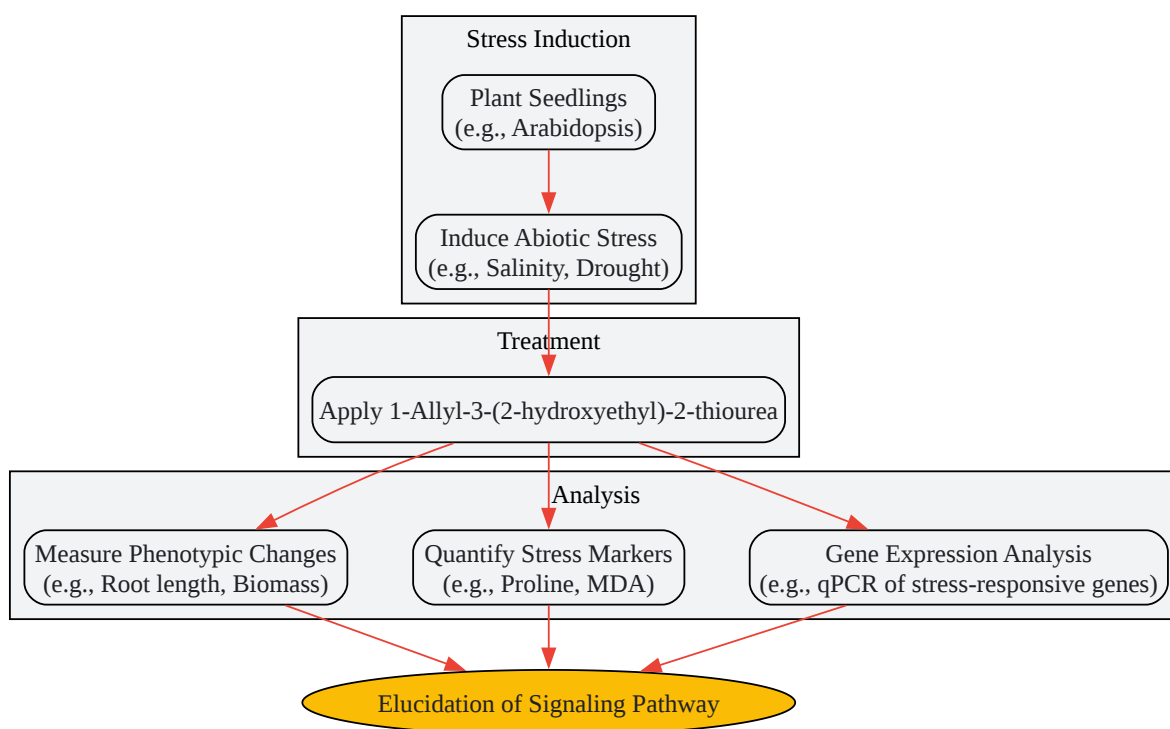
A generalized workflow for the synthesis of **1-Allyl-3-(2-hydroxyethyl)-2-thiourea**.

Potential Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities. While specific signaling pathways for **1-Allyl-3-(2-hydroxyethyl)-2-thiourea** have not been extensively reported, related compounds have shown effects in areas such as plant growth regulation and corrosion inhibition.

Plant Growth Regulation

Thiourea and its derivatives have been shown to mitigate the effects of abiotic stress in plants, such as salinity and drought.[2][3][4][5] The proposed mechanism involves the modulation of antioxidant defense systems and nutrient uptake. An experimental workflow to investigate the effect of **1-Allyl-3-(2-hydroxyethyl)-2-thiourea** on plant stress signaling could be as follows:



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Proposed workflow to investigate the role of the compound in plant stress signaling.

Corrosion Inhibition

Thiourea derivatives are effective corrosion inhibitors for various metals in acidic media.[6][7][8][9] Their mechanism of action typically involves adsorption onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The presence of heteroatoms (N, S, O) and the π -electrons of the allyl group in **1-Allyl-3-(2-hydroxyethyl)-2-thiourea** suggest its potential as a corrosion inhibitor. A logical flow for its mechanism of action is depicted below.



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Logical flow of the corrosion inhibition mechanism for **1-Allyl-3-(2-hydroxyethyl)-2-thiourea**.

Conclusion

1-Allyl-3-(2-hydroxyethyl)-2-thiourea is a molecule with a well-defined structure and predictable properties based on its functional groups. While detailed experimental data on its crystal structure and specific biological signaling pathways are limited in the public domain, this guide provides a solid foundation for researchers. The presented synthesis protocol is robust, and the proposed workflows for investigating its biological activity offer clear starting points for further research. The unique structural features of this compound warrant further investigation into its potential applications in agrochemicals, materials science, and drug development.

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